molecular formula C16H16BrClN4O7 B12101578 6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine

Cat. No.: B12101578
M. Wt: 491.7 g/mol
InChI Key: FALQPDDXFMGVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine is a useful research compound. Its molecular formula is C16H16BrClN4O7 and its molecular weight is 491.7 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-2-bromo-9-(2,3,5-tri-O-acetyl)-beta-D-ribofuranosyl-9H-purine (CAS Number: 40896-58-0) is a purine nucleoside derivative known for its potential biological activities, particularly in the fields of oncology and virology. This compound features a complex structure that includes a chloro-bromo substitution on the purine base and multiple acetyl groups on the ribofuranosyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrClN4O7, with a molecular weight of approximately 491.68 g/mol. The structure is characterized by the following features:

  • Purine Base : Provides the core structure for nucleoside activity.
  • Halo-substituents : The presence of chlorine and bromine atoms may enhance biological interactions.
  • Acetyl Groups : These protect the hydroxyl groups and may modulate solubility and stability.

Anticancer Activity

Research indicates that purine nucleosides exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleosides, it can interfere with DNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : Certain studies have shown that similar compounds can trigger programmed cell death in cancer cells.

A study highlighted that derivatives with chloro and bromo substitutions tend to exhibit enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .

Antiviral Activity

The antiviral potential of purine nucleosides is well-documented, particularly in inhibiting viral replication:

  • Adenosine Receptor Modulation : Compounds like this one can act as agonists or antagonists at adenosine receptors, which play a crucial role in viral pathogenesis.
  • Direct Viral Inhibition : Similar structures have been shown to inhibit viral enzymes necessary for replication.

Research has demonstrated that certain 6-substituted purines exhibit broad-spectrum antiviral activity, making them candidates for further development against viral infections .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against human leukemia cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antiviral Screening

Another study focused on the antiviral efficacy against influenza viruses. The compound demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent against influenza infections .

Research Findings

Study Focus Key Findings
Lech-Maranda et al. (2006)Anticancer ActivitySignificant cytotoxicity against leukemia cells
Robak et al. (2009)Antiviral ActivityEffective inhibition of influenza virus replication
Gumina et al. (2003)Adenosine Receptor AgonismModulation of receptor activity influencing viral pathogenesis

Properties

Molecular Formula

C16H16BrClN4O7

Molecular Weight

491.7 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3

InChI Key

FALQPDDXFMGVNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C

Origin of Product

United States

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